molecular formula C18H17ClN2 B11423010 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-propyl-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-propyl-1H-benzimidazole

Cat. No.: B11423010
M. Wt: 296.8 g/mol
InChI Key: ISUIXQFAUMJVQQ-FMIVXFBMSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group attached to an ethenyl linkage, which is further connected to a propyl-substituted benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 1-propyl-1H-1,3-benzodiazole.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 1-propyl-1H-1,3-benzodiazole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound 2-(4-chlorophenyl)ethenyl-1-propyl-1H-1,3-benzodiazole.

    Purification: The intermediate compound is then purified using techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a biological response.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)ethylamine: A compound with a similar chlorophenyl group but different functional groups and biological activities.

    1-Chloro-2-ethynylbenzene: Another chlorinated benzene derivative with distinct chemical properties and applications.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.

The uniqueness of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE lies in its specific structure and the presence of both the chlorophenyl and benzodiazole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN2

Molecular Weight

296.8 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-propylbenzimidazole

InChI

InChI=1S/C18H17ClN2/c1-2-13-21-17-6-4-3-5-16(17)20-18(21)12-9-14-7-10-15(19)11-8-14/h3-12H,2,13H2,1H3/b12-9+

InChI Key

ISUIXQFAUMJVQQ-FMIVXFBMSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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